Thromboxa-5,13,17-trien-1-oic acid, 9,15-dihydroxy-11-oxo-, (5Z,9alpha,13E,15S,17Z)-
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Overview
Description
. It is a member of the thromboxane family, which are eicosanoids derived from arachidonic acid and play a crucial role in various physiological processes, including blood clotting and vascular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thromboxane B3 typically involves the conversion of arachidonic acid to thromboxane A2, followed by its hydrolysis to form Thromboxane B3. This process requires specific enzymes, such as thromboxane synthase and hydrolytic enzymes, under controlled conditions to ensure the correct stereochemistry and functional groups.
Industrial Production Methods: Industrial production of Thromboxane B3 is not commonly reported due to its complex synthesis and the availability of more stable analogs for research and therapeutic purposes. advancements in synthetic organic chemistry may allow for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Thromboxane B3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Various nucleophiles and electrophiles can be used to substitute hydrogen atoms or functional groups in the molecule.
Major Products Formed:
Oxidation: Formation of additional hydroxyl groups or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Thromboxane B3 is primarily used in scientific research to study its role in physiological processes and its potential therapeutic applications. It is involved in platelet aggregation, vasoconstriction, and inflammation, making it a target for research in cardiovascular diseases, thrombosis, and other inflammatory conditions.
Mechanism of Action
Thromboxane B3 exerts its effects through its interaction with thromboxane receptors on platelets and vascular smooth muscle cells. This interaction leads to platelet activation and aggregation, as well as vasoconstriction, which are essential processes in hemostasis and wound healing. The molecular targets and pathways involved include the thromboxane A2 receptor and downstream signaling pathways that regulate these physiological responses.
Comparison with Similar Compounds
Thromboxane A2
Thromboxane B2
Prostaglandin H2
Prostaglandin E2
Properties
Molecular Formula |
C20H30O6 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(Z)-7-[(2R)-4-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16?,17?,18-/m1/s1 |
InChI Key |
OAHMLWQISGEXBB-PDVMSHQQSA-N |
Isomeric SMILES |
CC/C=C\CC(/C=C/[C@@H]1C(C(CC(=O)O1)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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